molecular formula C7H8N2O B135995 (1-Ethoxyethylidene)malononitrile CAS No. 5417-82-3

(1-Ethoxyethylidene)malononitrile

Cat. No. B135995
CAS RN: 5417-82-3
M. Wt: 136.15 g/mol
InChI Key: BOSVWXDDFBSSIZ-UHFFFAOYSA-N
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Patent
US07498333B2

Procedure details

Triethyl orthoacetate (1.6 L, 9 mol), malononitrile (500 g, 7.57 mol) and glacial acetic acid (25 ml) were placed in a 5 l RB flask equipped with a stirrer, thermometer and a Vigreux column (20×1 in.) on top of which a distillation condenser was placed. The reaction mixture was heated and ethyl alcohol began to distil when the temperature of the reaction mixture was about 85-90° C. After about 3 h., the temperature of the reaction mixture reached 140° C. Then the reaction was concentrated in a rotary evaporator to remove the low-boiling materials and the residue was stirred with isopropyl alcohol (1 l) and cooled in an ice bath. The crystallized product was filtered off washed with isopropyl alcohol (200 ml), hexanes (600 ml) and dried at 50° C. in a vacuum oven overnight to yield 2-(1-ethoxy-ethylidene)-malononitrile (974 g, 94%) as a golden yellow solid [mp 92.° C. (lit.90-92° C., MCCall. M. A. J. Org. Chem. 1962, 27, 2433-2439.)].
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OCC)(OCC)([O:3][CH2:4][CH3:5])[CH3:2].[C:12](#[N:16])[CH2:13][C:14]#[N:15].C(O)(=O)C>C(O)C>[CH2:1]([O:3][C:4](=[C:13]([C:12]#[N:16])[C:14]#[N:15])[CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
500 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with isopropyl alcohol (1 l)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
to distil when the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was about 85-90° C
CUSTOM
Type
CUSTOM
Details
reached 140° C
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction was concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the low-boiling materials
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The crystallized product was filtered off
WASH
Type
WASH
Details
washed with isopropyl alcohol (200 ml), hexanes (600 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 974 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.